

# Application Notes and Protocols for Tricaprilin (CER-001) in Neuroscience Studies

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Cergem**

Cat. No.: **B10828642**

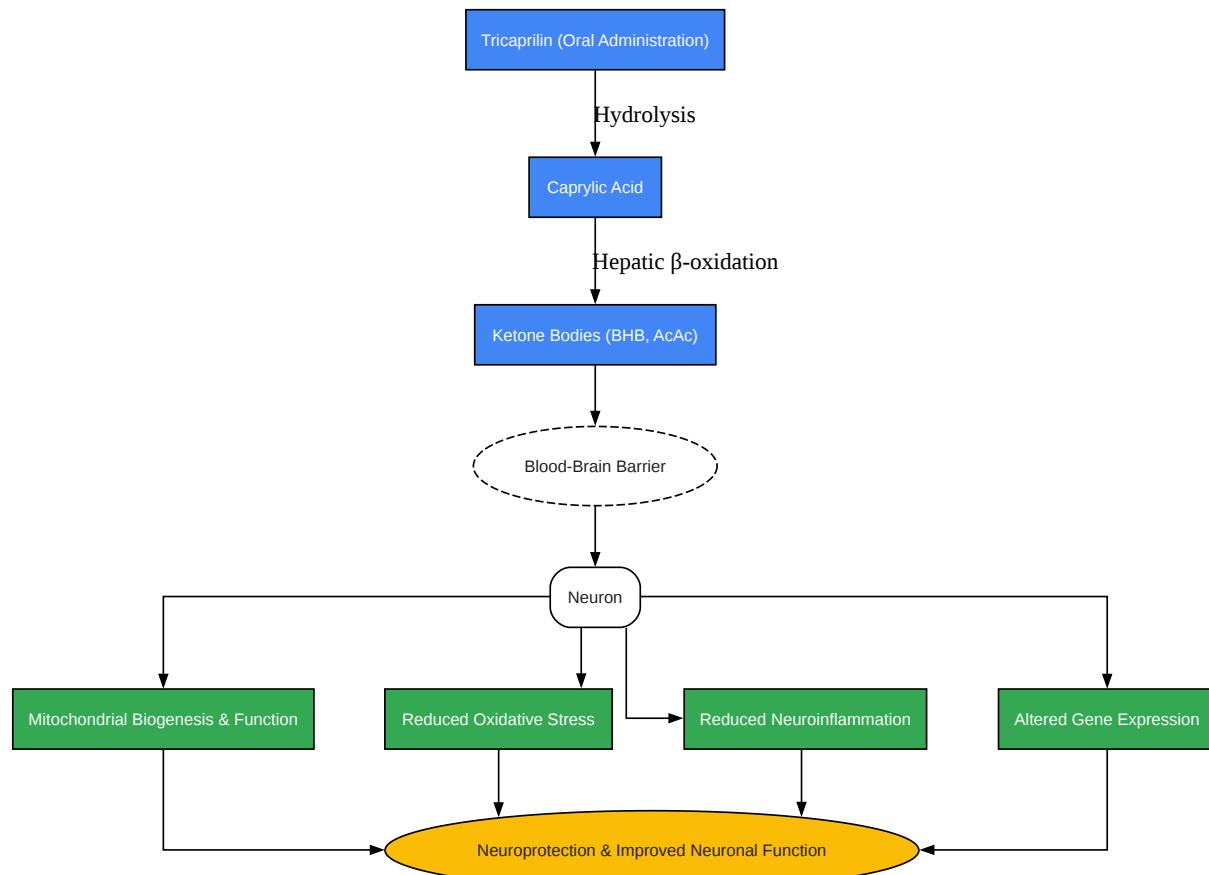
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information is for research purposes only. "Cergem" is likely a misspelling of compounds developed by Cerecin, Inc. This document focuses on their lead investigational drug, tricaprilin (CER-001). Tricaprilin is an investigational compound and has not been approved by regulatory agencies for any indication. The protocols provided are illustrative and should be adapted and optimized for specific experimental needs.

## Introduction

Tricaprilin (CER-001) is a highly purified, oral formulation of a medium-chain triglyceride (MCT) being investigated for its therapeutic potential in various neurological disorders, including Alzheimer's disease, migraine, and infantile spasms.<sup>[1][2]</sup> It is designed to induce a state of ketosis, thereby providing an alternative energy source for the brain. Cerebral glucose hypometabolism is a known characteristic of several neurodegenerative diseases, and by supplying ketone bodies, tricaprilin aims to address this energy deficit.<sup>[3][4]</sup>


## Mechanism of Action

Tricaprilin is a pro-drug that is rapidly hydrolyzed in the gastrointestinal tract to release caprylic acid (a medium-chain fatty acid) and glycerol. Caprylic acid is then transported to the liver via the portal vein, where it undergoes  $\beta$ -oxidation to produce ketone bodies:  $\beta$ -hydroxybutyrate (BHB), acetoacetate, and acetone.<sup>[5]</sup> These ketone bodies can cross the blood-brain barrier

and serve as an alternative fuel source for neurons, particularly when glucose metabolism is impaired.[6][7]

Beyond its role as an alternative energy substrate, the ketone bodies produced from tricaprilyn metabolism have been shown to exert neuroprotective effects through various signaling pathways. These include improving mitochondrial function, reducing oxidative stress and neuroinflammation, and modulating gene expression.[6][7]

## Signaling Pathway of Tricaprilyn-Induced Neuroprotection



[Click to download full resolution via product page](#)

Caption: Signaling pathway of tricaprilin-induced neuroprotection.

## Applications in Neuroscience Research

Tricaprilin can be used as a tool compound in various neuroscience research settings to investigate the roles of metabolic therapies and ketosis in neuronal health and disease.

- Neurodegenerative Disease Models: Studying the effects of tricaprilin in animal models of Alzheimer's disease, Parkinson's disease, amyotrophic lateral sclerosis (ALS), and other neurodegenerative conditions.[4][8]
- Ischemic Injury Models: Investigating the neuroprotective effects of tricaprilin in *in vitro* and *in vivo* models of stroke and cerebral ischemia.
- Epilepsy and Seizure Models: Exploring the anti-convulsant properties of tricaprilin-induced ketosis.
- Migraine Models: Studying the potential of tricaprilin to mitigate cortical spreading depression and other migraine-related phenomena.
- Cellular and Molecular Neuroscience: Elucidating the downstream signaling pathways activated by ketone bodies in neurons and glial cells.

## Quantitative Data Summary

The following tables summarize key quantitative data from published studies on tricaprilin.

Table 1: Human Pharmacokinetic and Dosing Information

| Parameter                    | Value                           | Study Population    | Reference           |
|------------------------------|---------------------------------|---------------------|---------------------|
| Dosing Regimen (Alzheimer's) | Up to 30g twice daily           | Healthy Elderly     |                     |
| Dosing Regimen (Migraine)    | Up to 60 g/day                  | Migraine Patients   | <a href="#">[1]</a> |
| Mean Cmax (Total Ketones)    | 965 µM (Chinese)                | Healthy Young Males | <a href="#">[9]</a> |
| Mean Cmax (Total Ketones)    | 1000 µM (Caucasian)             | Healthy Young Males | <a href="#">[9]</a> |
| Administration               | Orally, 30 minutes after a meal | Healthy Volunteers  | <a href="#">[4]</a> |

Table 2: Preclinical and Clinical Study Observations

| Finding                                                                        | Model System                          | Reference                               |
|--------------------------------------------------------------------------------|---------------------------------------|-----------------------------------------|
| Attenuated progression of weakness and protected spinal cord motor neuron loss | SOD1-G93A ALS mice                    | <a href="#">[4]</a> <a href="#">[8]</a> |
| Significantly promoted mitochondrial oxygen consumption rate                   | SOD1-G93A ALS mice                    | <a href="#">[4]</a> <a href="#">[8]</a> |
| Improved short-term memory and attention                                       | Mild to moderate Alzheimer's patients | <a href="#">[10]</a>                    |
| Mean improvement of -2.75 migraine headache days at month 2                    | Migraine Patients                     | <a href="#">[2]</a>                     |

## Experimental Protocols

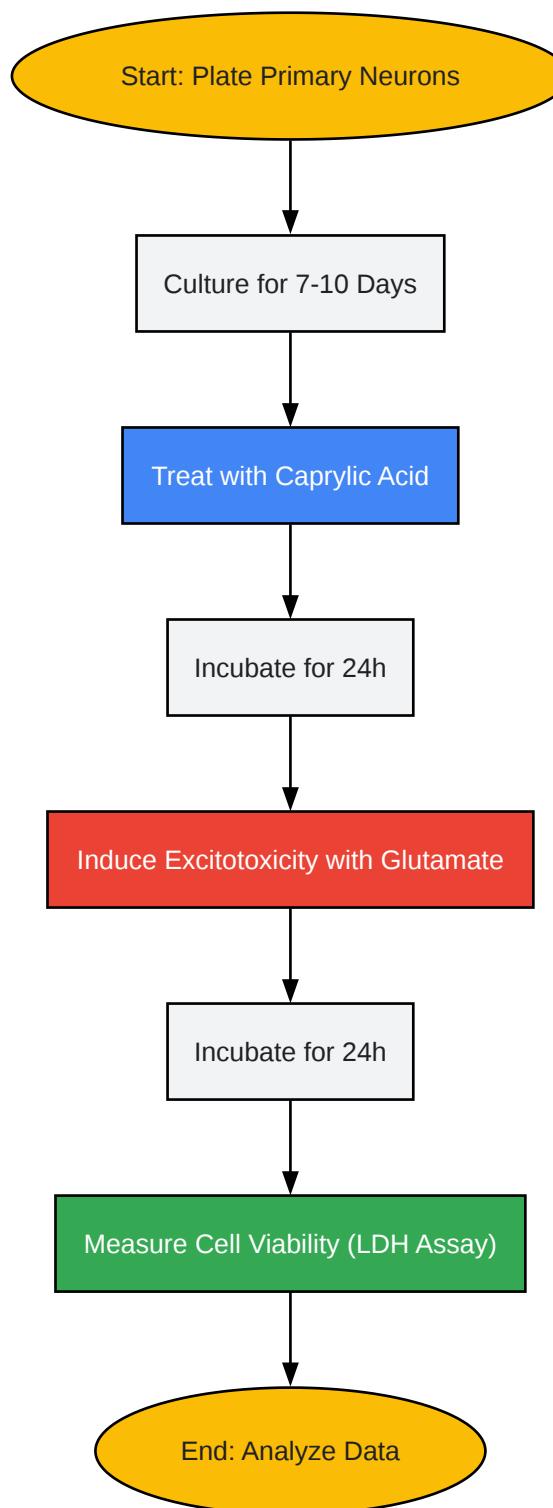
The following are example protocols for studying the effects of tricaprilin in neuroscience research. These should be considered as starting points and will require optimization for

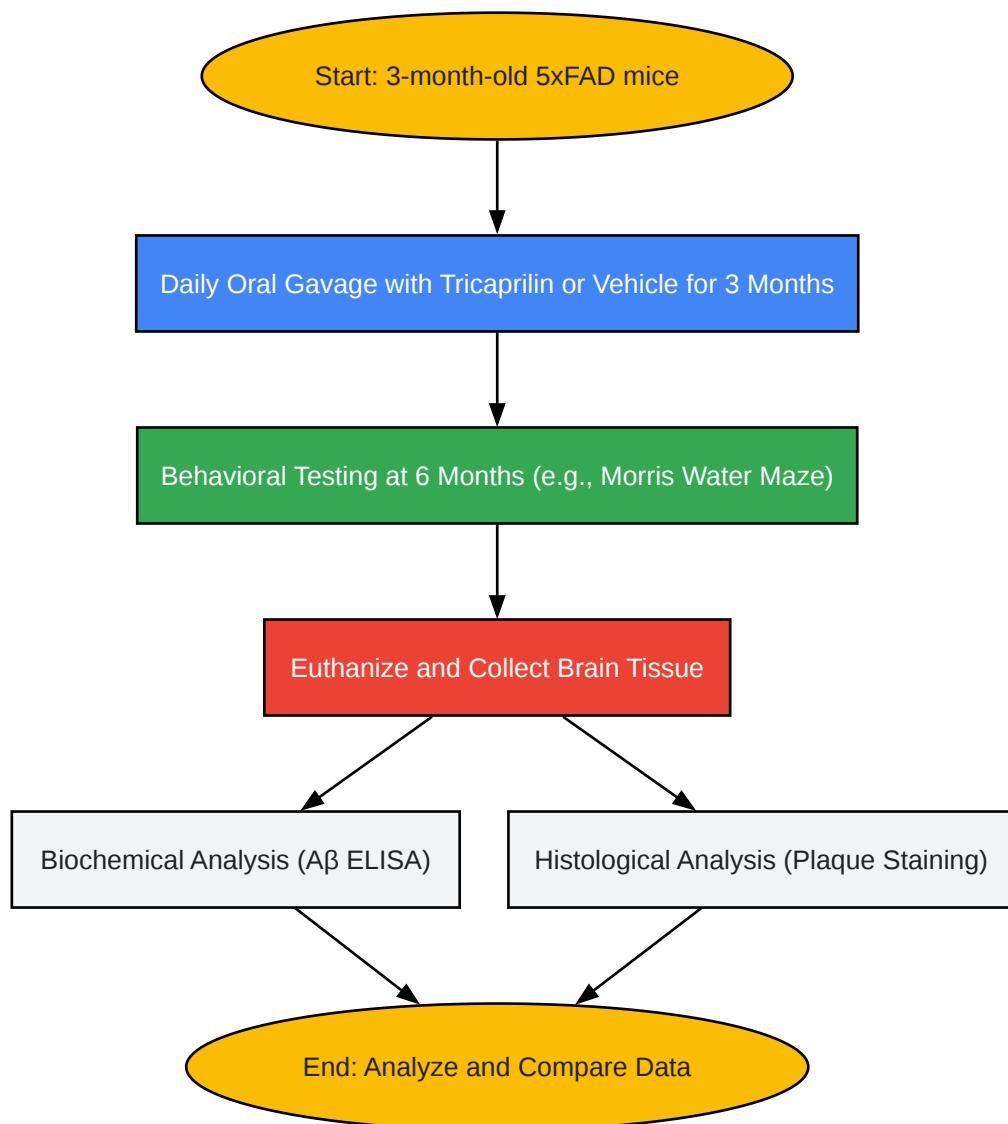
specific experimental conditions.

## Protocol 1: In Vitro Neuroprotection Assay

**Objective:** To assess the protective effects of caprylic acid (the active metabolite of tricaprilin) against glutamate-induced excitotoxicity in primary neuronal cultures.

### Materials:


- Primary cortical neurons (e.g., from E18 rat embryos)
- Neurobasal medium supplemented with B27 and GlutaMAX
- Caprylic acid (sodium salt)
- Glutamate
- Lactate dehydrogenase (LDH) cytotoxicity assay kit
- Multi-well plates


### Procedure:

- Plate primary cortical neurons in 96-well plates at a density of  $1 \times 10^5$  cells/well and culture for 7-10 days.
- Prepare stock solutions of sodium caprylate in sterile water.
- On the day of the experiment, replace the culture medium with fresh medium containing varying concentrations of sodium caprylate (e.g., 10  $\mu$ M, 50  $\mu$ M, 100  $\mu$ M, 500  $\mu$ M).
- Incubate for 24 hours.
- Add glutamate to a final concentration of 50  $\mu$ M to induce excitotoxicity.
- Incubate for another 24 hours.
- Measure cell death using the LDH cytotoxicity assay according to the manufacturer's instructions.

- Include appropriate controls: untreated cells, cells treated with glutamate alone, and cells treated with sodium caprylate alone.

## Experimental Workflow for In Vitro Neuroprotection Assay





[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. cerecin.com [cerecin.com]
- 2. neurologylive.com [neurologylive.com]

- 3. cerecin.com [cerecin.com]
- 4. Caprylic Triglyceride as a Novel Therapeutic Approach to Effectively Improve the Performance and Attenuate the Symptoms Due to the Motor Neuron Loss in ALS Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modeling digestion, absorption, and ketogenesis after administration of tricaprilin formulations to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Mechanisms of Neuroprotection by Ketone Bodies and Ketogenic Diet in Cerebral Ischemia and Neurodegenerative Diseases [mdpi.com]
- 7. psychiatryonline.org [psychiatryonline.org]
- 8. researchgate.net [researchgate.net]
- 9. cerecin.com [cerecin.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Tricaprilin (CER-001) in Neuroscience Studies]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10828642#how-to-use-cergem-in-neuroscience-studies>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)